1-Bromo-6-methoxyisoquinoline
CAS No.: 1196152-83-6
VCID: VC13450345
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Bromo-6-methoxyisoquinoline is a synthetic organic compound with the molecular formula CHBrNO. It is characterized by a fused ring system consisting of a benzene ring and a pyridine-like structure, featuring a bromine atom and a methoxy group (-OCH) attached to the isoquinoline backbone . This compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and potential biological activities. Molecular CharacteristicsSynthesis Methods1-Bromo-6-methoxyisoquinoline can be synthesized through various organic chemistry methods, often involving bromination and other substitution reactions. These methods typically require careful control of reaction conditions to achieve the desired product with high purity. Pharmaceutical ApplicationsThis compound serves as an intermediate in the synthesis of more complex molecules, which may have applications in pharmaceuticals. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of biologically active compounds. Biological EffectsWhile specific biological effects of 1-Bromo-6-methoxyisoquinoline are not extensively documented, its structure suggests potential interactions with biological targets. Further research is needed to fully understand its biological activities and potential therapeutic applications. Characterization TechniquesCharacterization of 1-Bromo-6-methoxyisoquinoline often involves Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about its molecular structure and helps confirm its identity. Safety and HandlingHandling 1-Bromo-6-methoxyisoquinoline requires caution due to its potential hazards. It is classified with hazard statements such as H302, H312, H315, H319, H332, and H335, indicating risks of toxicity and irritation . Proper storage in an inert atmosphere at temperatures between 2-8°C is recommended. |
---|---|
CAS No. | 1196152-83-6 |
Product Name | 1-Bromo-6-methoxyisoquinoline |
Molecular Formula | C10H8BrNO |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 1-bromo-6-methoxyisoquinoline |
Standard InChI | InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 |
Standard InChIKey | CDEUKMWYVZMNFN-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=NC=C2)Br |
Canonical SMILES | COC1=CC2=C(C=C1)C(=NC=C2)Br |
PubChem Compound | 72212663 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume